3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester

Catalog No.
S599342
CAS No.
632-93-9
M.F
C14H21NO4
M. Wt
267.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-t...

CAS Number

632-93-9

Product Name

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester

IUPAC Name

diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h8,15H,6-7H2,1-5H3

InChI Key

CDVAIHNNWWJFJW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C

Synonyms

3,5-Dicarbethoxy-1,4-Dihydrocollidine, 3,5-Diethoxycarbonyl-1,4-Dihydro-2,4,6-Trimethylpyridine, Dicarbethoxydihydrocollidine, Diethoxycarbonyldihydrocollidine

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C

Inhibition of Heme Synthesis:

DDC acts as a specific inhibitor of ferrochelatase, the last enzyme in the heme biosynthesis pathway. Ferrochelatase inserts iron (Fe2+) into protoporphyrin IX to form heme B, an essential molecule for oxygen transport and cellular respiration. Studies have shown that DDC effectively blocks this step, leading to decreased heme production in various cell types and animal models [].

Induction of Mallory-Denk Bodies:

Mallory-Denk bodies are intracellular inclusions found in the livers of individuals with various liver diseases, including alcoholic and non-alcoholic steatohepatitis. Chronic administration of DDC in mice has been shown to induce the formation of these bodies, suggesting a potential role for DDC in studying the mechanisms underlying these conditions [].

Investigation of Heme-related Signaling Pathways:

Heme plays a crucial role in various cellular signaling pathways. By inhibiting heme synthesis, DDC can be used to study the impact of reduced heme levels on these pathways. This can provide valuable insights into the role of heme in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Other Potential Applications:

DDC's ability to modulate heme levels is being explored in other areas of research, including:

  • Understanding the role of heme in neurodegenerative diseases: Studies suggest that altered heme metabolism may contribute to the development of neurodegenerative diseases like Parkinson's and Alzheimer's. DDC could be used to investigate the potential therapeutic benefits of manipulating heme levels in these conditions.
  • Developing novel therapies for cancer: Heme is essential for cancer cell growth and survival. DDC's ability to inhibit heme synthesis could be explored as a potential therapeutic strategy for certain cancers.

DDC, also known as Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate, is a synthetic organic compound. It is an ester derivative of 3,5-pyridinedicarboxylic acid (dipicolinic acid) with ethyl groups attached to both carboxylic acid groups. The central pyridine ring is saturated with two additional hydrogens at positions 1 and 4, making it a 1,4-dihydropyridine. DDC is significant in scientific research primarily for its role in studies of heme synthesis and Mallory-Denk body formation [1, 2].

Citation:

  • [1] Sigma-Aldrich. Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate 99%.

Molecular Structure Analysis

DDC possesses a unique structure with several key features:

  • Central pyridine ring: The core of the molecule is a six-membered aromatic ring containing nitrogen. However, unlike pyridine, DDC has two additional hydrogens attached to positions 1 and 4, making it a saturated 1,4-dihydropyridine ring.
  • Ester groups: Two ethyl groups (CH3CH2-) are attached to the carboxylic acid groups (COOH) at positions 3 and 5 of the pyridine ring through ester linkages (C-O-C).
  • Methyl groups: Three methyl groups (CH3) are present at positions 2, 4, and 6 of the pyridine ring, increasing the molecule's hydrophobicity and steric hindrance.

This combination of features creates a molecule with interesting chemical properties for research purposes.


Chemical Reactions Analysis

Synthesis

Reactions in Research:

  • Inhibition of heme synthesis: Studies have shown that DDC can inhibit the synthesis of heme, an essential molecule in red blood cells for oxygen transport [2]. The mechanism involves interfering with an enzyme crucial for heme biosynthesis.

Citation:

  • [2] Wu, CC, et al. "Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate blocks heme synthesis and prevents the induction of hepatic heme oxygenase-1 in mice." Drug metabolism and disposition (2004): 32(10), 1712-1717.
Decomposition

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of multiple hydrocarbon chains.
  • Solubility: Relatively low solubility in water due to the hydrophobic ethyl and methyl groups. Might be soluble in organic solvents like ethanol or chloroform.
  • Melting point and boiling point: No data available, but expected to be high due to the presence of multiple intermolecular forces (hydrogen bonding, dipole-dipole interactions).

DDC's primary mechanism of action in research studies involves inhibiting heme synthesis. It likely interferes with the activity of an enzyme called 5-aminolevulinate synthase (ALAS), which is crucial for the initial step in heme biosynthesis [2]. This inhibition disrupts the normal production of heme, leading to cellular dysfunction.

Citation:

  • [2] Wu, CC, et al. "Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate blocks heme synthesis and prevents the induction of hepatic heme oxygenase-1 in mice." Drug metabolism and disposition (2004):

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

632-93-9

Wikipedia

3,5-diethoxycarbonyl-1,4-dihydrocollidine

General Manufacturing Information

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, 3,5-diethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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